molecular formula C20H44P2 B139013 1,4-Bis(DI-tert-butylphosphino)butane CAS No. 150111-89-0

1,4-Bis(DI-tert-butylphosphino)butane

Cat. No.: B139013
CAS No.: 150111-89-0
M. Wt: 346.5 g/mol
InChI Key: UIYGJYHQLCCIQS-UHFFFAOYSA-N
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Description

1,4-Bis(DI-tert-butylphosphino)butane is an organophosphorus compound with the molecular formula C20H44P2. It is a bidentate ligand, meaning it can bind to a central metal atom through two donor sites, which are the phosphorus atoms present in the tert-butylphosphine groups. This compound is widely used in coordination chemistry and catalysis due to its ability to form stable complexes with various transition metals .

Mechanism of Action

While the specific mechanism of action for 1,4-Bis(DI-tert-butylphosphino)butane is not mentioned in the search results, it is known to be used as a ligand in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions .

Safety and Hazards

Safety measures for handling 1,4-Bis(DI-tert-butylphosphino)butane include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of 1,4-Bis(DI-tert-butylphosphino)butane could involve its use in the synthesis of phosphorus-containing catalysts, hybrid complexes, and organometallic compounds . It could also be used in the development of more efficient cross-coupling reactions .

Preparation Methods

1,4-Bis(DI-tert-butylphosphino)butane can be synthesized through the reaction of di-tert-butylchlorophosphine with 1,4-butanediol under basic conditions. The reaction involves the condensation of these two reactants to form the desired product . The general reaction scheme is as follows:

2 (t-Bu)2PCl + HO(CH2)4OH → (t-Bu)2P(CH2)4P(t-Bu)2 + 2 HCl\text{2 (t-Bu)2PCl + HO(CH2)4OH → (t-Bu)2P(CH2)4P(t-Bu)2 + 2 HCl} 2 (t-Bu)2PCl + HO(CH2)4OH → (t-Bu)2P(CH2)4P(t-Bu)2 + 2 HCl

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Bis(DI-tert-butylphosphino)butane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium(0) complexes, nickel(0) complexes, and rhodium complexes. Major products formed from these reactions are often metal-ligand complexes that are used in various catalytic processes.

Comparison with Similar Compounds

1,4-Bis(DI-tert-butylphosphino)butane can be compared with other similar compounds, such as:

    1,4-Bis(diphenylphosphino)butane: This compound also acts as a bidentate ligand but has phenyl groups instead of tert-butyl groups.

    1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another bidentate ligand with tert-butyl groups, but with a benzene ring as the backbone.

The uniqueness of this compound lies in its ability to form highly stable complexes with transition metals, its steric bulk, and its influence on the geometry and reactivity of the resulting complexes.

Properties

IUPAC Name

ditert-butyl(4-ditert-butylphosphanylbutyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44P2/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12/h13-16H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYGJYHQLCCIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473303
Record name 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150111-89-0
Record name 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(di-tert-butylphosphino)butane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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